Cas no 107264-08-4 (1-Fluoro-2,6-bis(methoxycarbonyl)pyridin-1-ium trifluoromethanesulfonate)

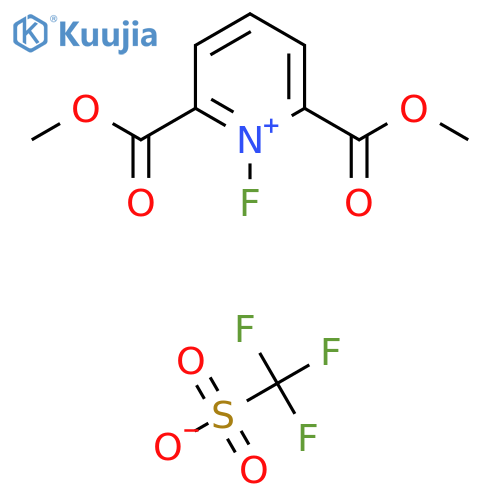

107264-08-4 structure

商品名:1-Fluoro-2,6-bis(methoxycarbonyl)pyridin-1-ium trifluoromethanesulfonate

1-Fluoro-2,6-bis(methoxycarbonyl)pyridin-1-ium trifluoromethanesulfonate 化学的及び物理的性質

名前と識別子

-

- 1-Fluoro-2,6-bis(methoxycarbonyl)pyridin-1-ium trifluoromethanesulfonate

- dimethyl 1-fluoropyridin-1-ium-2,6-dicarboxylate;trifluoromethanesulfonate

- SCHEMBL6439196

- LDTLFVAJBQGQPV-UHFFFAOYSA-M

- BS-52838

- 107264-08-4

- 1-fluoro-2,6-bis(methoxycarbonyl)pyridin-1-ium triflate

- F71751

-

- インチ: 1S/C9H9FNO4.CHF3O3S/c1-14-8(12)6-4-3-5-7(11(6)10)9(13)15-2;2-1(3,4)8(5,6)7/h3-5H,1-2H3;(H,5,6,7)/q+1;/p-1

- InChIKey: LDTLFVAJBQGQPV-UHFFFAOYSA-M

- ほほえんだ: S(C(F)(F)F)(=O)(=O)[O-].F[N+]1C(C(=O)OC)=CC=CC=1C(=O)OC

計算された属性

- せいみつぶんしりょう: 363.00358545g/mol

- どういたいしつりょう: 363.00358545g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 11

- 重原子数: 23

- 回転可能化学結合数: 4

- 複雑さ: 379

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 122

1-Fluoro-2,6-bis(methoxycarbonyl)pyridin-1-ium trifluoromethanesulfonate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A1487958-100mg |

1-Fluoro-2,6-bis(methoxycarbonyl)pyridin-1-ium trifluoromethanesulfonate |

107264-08-4 | 97% | 100mg |

$23.0 | 2025-02-22 | |

| Ambeed | A1487958-5g |

1-Fluoro-2,6-bis(methoxycarbonyl)pyridin-1-ium trifluoromethanesulfonate |

107264-08-4 | 97% | 5g |

$271.0 | 2025-02-22 | |

| Ambeed | A1487958-250mg |

1-Fluoro-2,6-bis(methoxycarbonyl)pyridin-1-ium trifluoromethanesulfonate |

107264-08-4 | 97% | 250mg |

$33.0 | 2025-02-22 | |

| eNovation Chemicals LLC | Y1257091-5g |

1-Fluoro-2,6-bis(methoxycarbonyl)pyridin-1-ium trifluoromethanesulfonate |

107264-08-4 | 97% | 5g |

$260 | 2024-06-05 | |

| Aaron | AR01XDSY-250mg |

1-Fluoro-2,6-bis(methoxycarbonyl)pyridin-1-ium trifluoromethanesulfonate |

107264-08-4 | 97% | 250mg |

$31.00 | 2025-02-12 | |

| eNovation Chemicals LLC | Y1257091-250mg |

1-Fluoro-2,6-bis(methoxycarbonyl)pyridin-1-ium trifluoromethanesulfonate |

107264-08-4 | 97% | 250mg |

$80 | 2025-02-24 | |

| Aaron | AR01XDSY-5g |

1-Fluoro-2,6-bis(methoxycarbonyl)pyridin-1-ium trifluoromethanesulfonate |

107264-08-4 | 97% | 5g |

$274.00 | 2025-02-12 | |

| Aaron | AR01XDSY-1g |

1-Fluoro-2,6-bis(methoxycarbonyl)pyridin-1-ium trifluoromethanesulfonate |

107264-08-4 | 97% | 1g |

$77.00 | 2025-02-12 | |

| 1PlusChem | 1P01XDKM-250mg |

1-Fluoro-2,6-bis(methoxycarbonyl)pyridin-1-ium trifluoromethanesulfonate |

107264-08-4 | 97% | 250mg |

$30.00 | 2023-12-26 | |

| eNovation Chemicals LLC | Y1257091-100mg |

1-Fluoro-2,6-bis(methoxycarbonyl)pyridin-1-ium trifluoromethanesulfonate |

107264-08-4 | 97% | 100mg |

$70 | 2024-06-05 |

1-Fluoro-2,6-bis(methoxycarbonyl)pyridin-1-ium trifluoromethanesulfonate 関連文献

-

Kelsey M. Hallinen,Stephanie Tristram-Nagle,John F. Nagle Phys. Chem. Chem. Phys., 2012,14, 15452-15457

-

Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555

-

Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642

-

D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082

-

Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069

107264-08-4 (1-Fluoro-2,6-bis(methoxycarbonyl)pyridin-1-ium trifluoromethanesulfonate) 関連製品

- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)

- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)

- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)

- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)

- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)

- 2034411-70-4(N'-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide)

- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)

- 34907-24-9(N-(4-Nitrobenzyl)benzamide)

- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)

- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)

推奨される供給者

Amadis Chemical Company Limited

(CAS:107264-08-4)1-Fluoro-2,6-bis(methoxycarbonyl)pyridin-1-ium trifluoromethanesulfonate

清らかである:99%

はかる:5g

価格 ($):244.0